5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol;dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol involves several steps. One of the key steps is the conversion of the ketone (6S,9R)-6-(2,3-difluorophenyl)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one to the desired amine compound using a transaminase enzyme . This process has been optimized to achieve high conversion rates and purity, making it suitable for industrial-scale production.
Industrial Production Methods
For industrial production, the synthesis process is scaled up to produce the compound in large quantities. The optimized transaminase enzyme is used to convert the ketone intermediate to the amine compound with high efficiency and yield . The final product is then purified to achieve the desired purity levels for further use in pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors like temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Key intermediate in the synthesis of rimegepant, a medication used for the treatment of migraines.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol involves its interaction with specific molecular targets. In the case of rimegepant, the compound acts as an antagonist of the CGRP receptor, which is involved in the pathophysiology of migraines . By blocking this receptor, the compound helps to alleviate migraine symptoms.
Comparison with Similar Compounds
Similar Compounds
Rimegepant: A CGRP receptor antagonist used for the treatment of migraines.
Ubrogepant: Another CGRP receptor antagonist with similar applications.
Erenumab: A monoclonal antibody that targets the CGRP receptor for migraine treatment.
Uniqueness
5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol is unique due to its specific structure and its role as a key intermediate in the synthesis of rimegepant. Its ability to interact with the CGRP receptor and its high efficiency in industrial production make it a valuable compound in pharmaceutical research and development.
Properties
Molecular Formula |
C16H18Cl2F2N2O |
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Molecular Weight |
363.2 g/mol |
IUPAC Name |
5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol;dihydrochloride |
InChI |
InChI=1S/C16H16F2N2O.2ClH/c17-12-5-1-3-9(14(12)18)10-6-7-13(21)16-11(15(10)19)4-2-8-20-16;;/h1-5,8,10,13,15,21H,6-7,19H2;2*1H |
InChI Key |
CVLHZDNYCBDZFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C=CC=N2)C(C1C3=C(C(=CC=C3)F)F)N)O.Cl.Cl |
Origin of Product |
United States |
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